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molecular formula C12H12O2 B2629080 1-(3-Ethyl-1-benzofuran-2-yl)ethanone CAS No. 15817-85-3

1-(3-Ethyl-1-benzofuran-2-yl)ethanone

Cat. No. B2629080
M. Wt: 188.226
InChI Key: UZSCWWHVZCNFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972878

Procedure details

Reaction of hydroxypropiophenone (II) with chloroacetone (III) using potassium hydroxide in ethanol gives, by Stroemer-Schaefer condensation, 2-acetyl-3-ethylbenzofuran (IVj, R1 -R4 =H, R5 =C2H5, R6 =CH3) in a yield of about 80% (Belgian Patent Specification 553 621; (Chem. Abs. 5, 22016)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.Cl[CH2:13][C:14](=[O:16])[CH3:15].[OH-:17].[K+]>C(O)C>[C:14]([C:13]1[O:17][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:3]=1[CH2:2][CH3:11])(=[O:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1OC2=C(C1CC)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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